(-)-Eburnamonine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Eburnamonine: is an indole alkaloid derived from the plant Vinca minor. It is known for its vasodilatory properties and has been studied for its potential therapeutic applications, particularly in the treatment of cerebrovascular disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Eburnamonine typically involves the extraction from Vinca minor or other related plant species. The process includes several steps:
Extraction: The plant material is subjected to solvent extraction to isolate the alkaloid.
Purification: The crude extract is purified using chromatographic techniques to obtain pure this compound.
Synthesis: In some cases, synthetic routes are employed, involving the construction of the indole ring system followed by functional group modifications to achieve the desired structure.
Industrial Production Methods: Industrial production of this compound often relies on large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography are used to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Eburnamonine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the indole ring, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed:
Oxidized derivatives: Compounds with additional oxygen-containing functional groups.
Reduced derivatives: Compounds with reduced functional groups, often leading to increased biological activity.
Substituted derivatives: A wide range of compounds with varied functional groups, enhancing the compound’s versatility in research and therapeutic applications.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Chemistry: (-)-Eburnamonine serves as a precursor for the synthesis of various indole alkaloids and related compounds.
Analytical Chemistry: Used as a standard in chromatographic and spectroscopic analyses.
Biology:
Neurobiology: Studied for its effects on neuronal cells and potential neuroprotective properties.
Cell Biology: Investigated for its role in cell signaling pathways and cellular metabolism.
Medicine:
Cerebrovascular Disorders: Explored for its vasodilatory effects and potential to improve cerebral blood flow.
Neurodegenerative Diseases: Researched for its neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.
Industry:
Pharmaceuticals: Utilized in the development of drugs targeting cerebrovascular and neurodegenerative disorders.
Biotechnology: Employed in the production of bioactive compounds through biotechnological processes.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-Eburnamonine exerts its effects primarily through its interaction with vascular smooth muscle cells, leading to vasodilation. It is believed to modulate calcium ion channels and nitric oxide pathways, resulting in the relaxation of blood vessels and improved blood flow.
Comparación Con Compuestos Similares
Vincamine: Another indole alkaloid with similar vasodilatory properties.
Vinblastine: A related compound used in cancer therapy.
Vincristine: Another vinca alkaloid with applications in oncology.
Uniqueness: (-)-Eburnamonine is unique in its specific vasodilatory effects and its potential neuroprotective properties, distinguishing it from other similar compounds primarily used in oncology.
Propiedades
IUPAC Name |
15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraen-17-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-2-19-9-5-10-20-11-8-14-13-6-3-4-7-15(13)21(16(22)12-19)17(14)18(19)20/h3-4,6-7,18H,2,5,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJAPUKIYAZSEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859889 |
Source
|
Record name | 14,15-Dihydroeburnamenin-14-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10859889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474-00-0 |
Source
|
Record name | Eburnamenin-14(15H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.